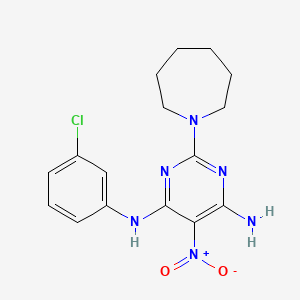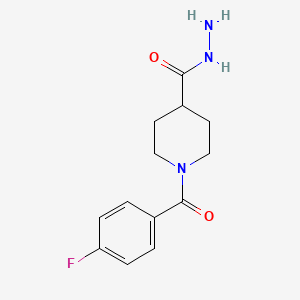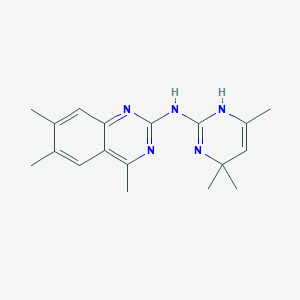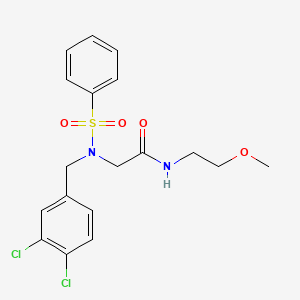![molecular formula C19H23N5S B12494637 N,N,2-trimethyl-3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propan-1-amine](/img/structure/B12494637.png)
N,N,2-trimethyl-3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(2-methyl-3-{[4-phenyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanyl}propyl)amine is a complex organic compound that features a triazole ring, a pyridine ring, and a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(2-methyl-3-{[4-phenyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanyl}propyl)amine typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, followed by the introduction of the pyridine ring and the sulfanyl group. The final step involves the alkylation of the amine group with dimethyl groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow chemistry to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(2-methyl-3-{[4-phenyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanyl}propyl)amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions on the pyridine ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
Dimethyl(2-methyl-3-{[4-phenyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanyl}propyl)amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of dimethyl(2-methyl-3-{[4-phenyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanyl}propyl)amine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the pyridine ring can interact with various receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or activation.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl(2-methyl-3-{[4-phenyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanyl}ethyl)amine
- Dimethyl(2-methyl-3-{[4-phenyl-5-(pyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl}propyl)amine
Uniqueness
Dimethyl(2-methyl-3-{[4-phenyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanyl}propyl)amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H23N5S |
|---|---|
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
N,N,2-trimethyl-3-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]propan-1-amine |
InChI |
InChI=1S/C19H23N5S/c1-15(13-23(2)3)14-25-19-22-21-18(16-9-11-20-12-10-16)24(19)17-7-5-4-6-8-17/h4-12,15H,13-14H2,1-3H3 |
Clave InChI |
QZEAZYITNYMPKI-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(C)C)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12494558.png)
![1-[1-(4-Bromobenzyl)piperidin-4-yl]-4-ethylpiperazine](/img/structure/B12494572.png)

![N-{[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12494580.png)
![2-[4-(2,4-dichlorophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12494583.png)

![2-(2-bromo-6-ethoxy-4-{[(2-hydroxyethyl)amino]methyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B12494596.png)
![4-{[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12494599.png)
![4-(2-methylpropoxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12494606.png)
![3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12494607.png)

![1-{5-chloro-2-[(2-fluorobenzyl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B12494611.png)


